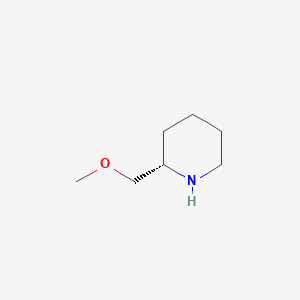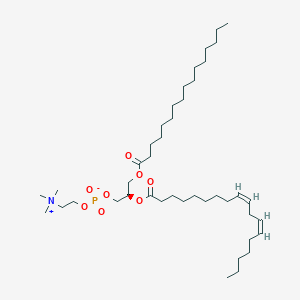
(4-Tert-butyl-1,3-thiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 184839-20-1 . It has a molecular weight of 170.28 .
Molecular Structure Analysis
The molecular structure of “(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is represented by the InChI Code: 1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.
Physical And Chemical Properties Analysis
“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” has a molecular weight of 170.28 . The boiling point is 239.6±23.0 C at 760 mmHg .
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Concerns
A study by Liu & Mabury (2020) on synthetic phenolic antioxidants (SPAs), which include compounds related to "(4-Tert-butyl-1,3-thiazol-2-yl)methanamine," highlights their widespread use in industrial and commercial products to prevent oxidative reactions. These compounds, such as BHT (2,6-di-tert-butyl-4-methylphenol) and DBP (2,4-di-tert-butyl-phenol), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. Their presence and transformation products raise concerns about human exposure and potential toxicity, suggesting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Cytochrome P450 Inhibitors
Khojasteh et al. (2011) review the role of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes, crucial for understanding drug-drug interactions (DDIs). This research emphasizes the importance of selecting potent and selective inhibitors for accurate assessment of DDIs, contributing to safer pharmaceutical development and personalized medicine (Khojasteh et al., 2011).
Polymer Membranes for Fuel Additive Purification
Pulyalina et al. (2020) focus on the application of polymer membranes for purifying fuel oxygenated additives, specifically methanol/MTBE (Methyl Tert-butyl Ether) separation via pervaporation. This review discusses various polymer materials and their efficiencies in separating azeotropic mixtures, highlighting the relevance of selecting optimal materials for environmental sustainability and industrial applications (Pulyalina et al., 2020).
Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines
Lipunova et al. (2018) explore the use of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials. This review demonstrates the potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the significant role of chemical engineering in advancing electronic and photovoltaic technologies (Lipunova et al., 2018).
Benzothiazole Derivatives in Medicinal Chemistry
Bhat & Belagali (2020) provide a comprehensive review on the importance of benzothiazole derivatives in medicinal chemistry, underscoring their wide range of pharmacological activities. This review emphasizes the potential of benzothiazole compounds in developing new therapeutics for various diseases, showcasing the compound's versatility and significance in drug discovery (Bhat & Belagali, 2020).
Propriétés
IUPAC Name |
(4-tert-butyl-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFQRTLOIPDNTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-1,3-thiazol-2-yl)methanamine | |
CAS RN |
184839-20-1 |
Source


|
| Record name | (4-tert-butyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)



![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)





